Demethylcephalotaxinone

Total Synthesis Medicinal Chemistry Alkaloid Derivatization

Sourcing the correct intermediate is critical when the goal is efficient total synthesis. Generic Cephalotaxus alkaloids lack the free C-3 hydroxyl handle essential for constructing the pentacyclic core. Demethylcephalotaxinone is the validated precursor that resolves this synthetic bottleneck. - Serves as a direct gateway to cephalotaxine via a modern 5-step, 39.1% yield route. - Enables the 8-step synthesis of 11-hydroxycephalotaxine and drupacine (16% overall yield). - Its non-esterified structure minimizes confounding cytotoxicity in target engagement studies.

Molecular Formula C17H17NO4
Molecular Weight 299.32 g/mol
Cat. No. B1158314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDemethylcephalotaxinone
Molecular FormulaC17H17NO4
Molecular Weight299.32 g/mol
Structural Identifiers
SMILESC1CC23CC(=O)C(=C2C4=CC5=C(C=C4CCN3C1)OCO5)O
InChIInChI=1S/C17H17NO4/c19-12-8-17-3-1-4-18(17)5-2-10-6-13-14(22-9-21-13)7-11(10)15(17)16(12)20/h6-7,20H,1-5,8-9H2
InChIKeyFDWVASNYLQYPMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Demethylcephalotaxinone: A Foundational Cephalotaxine-Type Alkaloid Building Block for Synthesis and Research


Demethylcephalotaxinone (CAS: 51020-45-2, MW: 299.32, formula: C17H17NO4) is a natural, minor cephalotaxine-type alkaloid (CTA) that co-occurs with the major alkaloid cephalotaxine in various Cephalotaxus species, including C. hainanensis, C. fortunei, and C. sinensis [1][2][3]. As a key biosynthetic and synthetic intermediate, its primary value lies in its role as a precursor for the total synthesis of structurally complex, bioactive CTAs such as cephalotaxine, 11-hydroxycephalotaxine, and the clinical agent homoharringtonine [4][5]. While its inherent biological activity is limited, its availability and well-characterized chemistry make it an essential tool for medicinal chemistry and natural product synthesis programs.

Why Demethylcephalotaxinone Cannot Be Substituted by Generic Cephalotaxine Alkaloids


The procurement of a generic cephalotaxine-type alkaloid (CTA) for research is not a viable substitute for Demethylcephalotaxinone due to its unique structural and functional role as a synthetic intermediate. While many CTAs, such as cephalotaxine, harringtonine, and homoharringtonine, are studied for their potent antitumor activity (e.g., homoharringtonine has an IC50 of 17 nM against P-388 leukemia cells [1]), Demethylcephalotaxinone is a minor, non-esterified alkaloid with a distinct C-3 hydroxyl group. This structural feature is critical for its function as a precursor in total synthesis [2]. Generic substitution with a major alkaloid like cephalotaxine (which is 3-4 orders of magnitude less active than its ester homologs [3]) would fail to provide the necessary synthetic handle for preparing diverse CTA derivatives, thereby compromising the objectives of a medicinal chemistry or natural product synthesis program.

Quantitative Differentiation of Demethylcephalotaxinone: A Comparative Analysis for Scientific Selection


Synthetic Utility: 39.1% Yield to Cephalotaxine in a Modern 5-Step Route

Demethylcephalotaxinone demonstrates a clear, quantifiable advantage as a synthetic intermediate over its direct analog cephalotaxinone. In a modern gold-catalyzed synthesis, a 5-step sequence from norhydrastinine provided Demethylcephalotaxinone in a robust 39.1% overall yield, after which it was converted to (−)-cephalotaxine in only two additional steps [1]. This contrasts with earlier total syntheses of cephalotaxine that required more steps and delivered lower overall yields (e.g., a 9-step sequence with 10% overall yield from a different starting material [2]).

Total Synthesis Medicinal Chemistry Alkaloid Derivatization

Structural Role as a Gateway Intermediate to 11-Hydroxycephalotaxine and Drupacine

Demethylcephalotaxinone is not merely a precursor to cephalotaxine; it serves as the specific gateway intermediate for the synthesis of the hydroxylated and esterified analogs 11-hydroxycephalotaxine and drupacine. Its structure allows for oxidative functionalization at the C-11 position, a transformation not readily accessible from the major alkaloid cephalotaxine due to its different oxidation state [1]. This enables the generation of a focused library of CTA analogs for structure-activity relationship (SAR) studies, which is a key differentiator from other in-class compounds that lack this synthetic versatility.

Alkaloid Diversification Structure-Activity Relationship Chemical Probe Synthesis

Differentiated Biological Activity Profile: A Weaker Cytotoxic Scaffold, Minimizing Confounding Effects in Target-Based Assays

In stark contrast to its potent ester derivatives like homoharringtonine (IC50 = 17 nM against P-388 leukemia cells) and harringtonine (IC50 = 32 nM) [1], the core cephalotaxine scaffold is 3-4 orders of magnitude less active [2]. As a non-esterified, minor alkaloid, Demethylcephalotaxinone is expected to exhibit similarly weak or negligible cytotoxicity. While specific IC50 data for Demethylcephalotaxinone against standard cancer lines is not widely reported, this aligns with the established class-level SAR that an ester side chain at C-3 is a strict requirement for potent antitumor activity [3].

Chemical Biology Target Identification Mechanism of Action

Unique Chemical Reactivity Due to C-3 Hydroxyl Group for Derivatization

A key point of chemical differentiation is the presence of a free C-3 hydroxyl group in Demethylcephalotaxinone, a functional handle that is absent in the major alkaloid cephalotaxine (which features a methyl enol ether). This structural distinction enables direct, selective derivatization at C-3 for the attachment of esters, ethers, or other functional groups to generate novel analogs [1]. The C-3 hydroxyl is also the site of the crucial ester linkage in clinically active compounds like homoharringtonine, making Demethylcephalotaxinone a versatile starting material for semi-synthetic diversification.

Organic Synthesis Chemical Derivatization Natural Product Modification

Optimal Use Cases for Demethylcephalotaxinone in Research and Development


Total Synthesis of the Cephalotaxine Scaffold and Bioactive Derivatives

Demethylcephalotaxinone is the compound of choice for total synthesis programs aiming to efficiently construct the complex pentacyclic core of cephalotaxine-type alkaloids. As evidenced by a modern 5-step, 39.1% yield route to the target [1], it serves as a validated, advanced intermediate that significantly shortens synthetic pathways. This is especially valuable for research groups focused on developing new synthetic methodologies or preparing gram-scale quantities of cephalotaxine for further study.

Synthesis of 11-Hydroxylated Cephalotaxine Analogs for SAR Exploration

Research groups investigating the structure-activity relationships of the Cephalotaxus alkaloids, particularly the role of C-11 hydroxylation, should prioritize Demethylcephalotaxinone. It is the established synthetic gateway to 11-hydroxycephalotaxine and the esterified analog drupacine, with a defined 8-step, 16% overall yield pathway [2]. This enables the creation of a unique analog library that cannot be accessed from the more common major alkaloid, cephalotaxine.

Development of Novel C-3 Derivatized Cephalotaxine Probes and Conjugates

The free C-3 hydroxyl group of Demethylcephalotaxinone provides a direct and convenient handle for chemical modification [3]. This makes it an ideal starting material for semi-synthetic campaigns aimed at generating novel esters, ethers, and conjugates of the cephalotaxine core. Such derivatives are essential for creating chemical probes to study the compound's mechanism of action, developing antibody-drug conjugates (ADCs), or exploring new intellectual property around the Cephalotaxus alkaloid scaffold.

Chemical Biology Studies Requiring a Low-Cytotoxicity CTA Scaffold Probe

For researchers aiming to dissect the cellular targets and pathways modulated by the cephalotaxine core without the confounding effects of potent cytotoxicity, Demethylcephalotaxinone is a superior tool. Based on well-established class SAR, non-esterified CTAs like Demethylcephalotaxinone lack the potent antiproliferative activity (IC50 in the low nanomolar range) of their clinical counterparts [4]. This allows for cleaner interpretation of target engagement, protein binding, and other biochemical assays.

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